molecular formula C15H14O2 B7793488 4-(2,4-Dimethylphenoxy)benzaldehyde CAS No. 78725-49-2

4-(2,4-Dimethylphenoxy)benzaldehyde

Cat. No.: B7793488
CAS No.: 78725-49-2
M. Wt: 226.27 g/mol
InChI Key: GQKZLKOULHSFAT-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a phenoxy group, which is further substituted with two methyl groups at the 2 and 4 positions. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenoxy)benzaldehyde typically involves the reaction of 2,4-dimethylphenol with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the benzaldehyde group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylphenoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic regions of biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenoxy)benzaldehyde is unique due to the presence of the dimethylphenoxy group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZLKOULHSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292469
Record name 4-(2,4-Dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78725-49-2
Record name 4-(2,4-Dimethylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78725-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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